1-(4-BENZHYDRYLPIPERAZINO)-3-PHENYL-1-PROPANONE
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Overview
Description
1-(4-Benzhydrylpiperazino)-3-phenyl-1-propanone is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a phenylpropanone moiety
Preparation Methods
The synthesis of 1-(4-benzhydrylpiperazino)-3-phenyl-1-propanone typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
Chemical Reactions Analysis
1-(4-Benzhydrylpiperazino)-3-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Benzhydrylpiperazino)-3-phenyl-1-propanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anticonvulsant and neuroprotective activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-benzhydrylpiperazino)-3-phenyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction may contribute to its observed pharmacological effects, such as anticonvulsant activity .
Comparison with Similar Compounds
1-(4-Benzhydrylpiperazino)-3-phenyl-1-propanone can be compared with other similar compounds, such as:
1-(4-Benzhydrylpiperazino)-2-chloro-1-ethanone: This compound features a similar piperazine ring but with a chloro substituent instead of a phenylpropanone moiety.
1-(4-Benzhydrylpiperazino)-3-(benzyloxy)phenyl-2-propen-1-one: This compound has a benzyloxyphenyl group instead of a phenylpropanone moiety.
These similar compounds highlight the versatility of the piperazine ring in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c29-25(17-16-22-10-4-1-5-11-22)27-18-20-28(21-19-27)26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOXJKJFABGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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